赭曲霉毒素A

描述

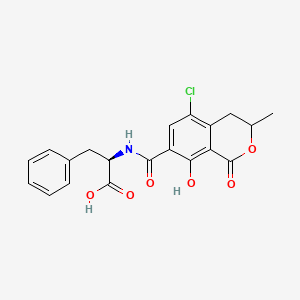

赭曲霉毒素A是由多种曲霉属和青霉属真菌产生的霉菌毒素。它是食品中最常见的霉菌毒素之一,以其肾毒性、免疫毒性和致癌性而闻名。 This compound常见于受污染的谷物、咖啡、葡萄酒和干果中,对人类和动物构成重大的健康风险 .

作用机制

赭曲霉毒素A主要通过抑制蛋白质合成发挥其毒性作用。它与苯丙氨酰-tRNA合成酶结合,阻止苯丙氨酸掺入蛋白质中。这导致不完整蛋白质的积累和随后的细胞应激。此外,this compound诱导氧化应激、DNA损伤和细胞凋亡,从而导致其肾毒性和致癌作用。

科学研究应用

Toxicological Implications

Human Health Risks

Ochratoxin A has been classified as a possible human carcinogen by the International Agency for Research on Cancer (IARC). The primary health concerns associated with OTA exposure include:

- Nephrotoxicity : OTA is known to cause kidney damage, leading to conditions such as Balkan endemic nephropathy and chronic interstitial nephritis. Studies have shown that high levels of OTA in urine correlate with increased risk of kidney disease .

- Carcinogenicity : OTA has been linked to renal tumors in both animal models and epidemiological studies. It can form DNA adducts, which are indicative of genotoxicity .

- Immunotoxicity : Prolonged exposure to OTA may impair immune function, increasing susceptibility to infections and diseases .

Detection Methods

The detection and quantification of OTA in food products are critical for public health safety. Various analytical techniques have been developed:

- Chromatographic Techniques : High-performance liquid chromatography (HPLC) coupled with fluorescence detection is commonly used for OTA analysis in food samples. This method allows for the sensitive detection of low concentrations of OTA .

- Mass Spectrometry : Mass spectrometry provides a highly accurate method for identifying and quantifying OTA in complex matrices, including food products and biological samples .

- Biosensors : Recent advancements include the development of biosensors using aptamers that can selectively bind to OTA, offering a rapid and sensitive detection method .

Remediation Strategies

Given the toxicity of OTA, effective strategies for its removal from contaminated food products are essential. Various methods have been studied:

- Physical Methods : Techniques such as adsorption using activated carbon or clay minerals have shown effectiveness in reducing OTA levels in food products. For instance, grape stems have demonstrated over 90% adsorption efficiency at low pH levels .

- Chemical Methods : Chemical detoxification processes, such as using ozone or hydrogen peroxide, can degrade OTA but may require careful handling due to potential byproducts .

- Biological Methods : Biological detoxification using microbial strains or enzymes has emerged as a promising approach. Certain bacteria and fungi can metabolize OTA into less harmful compounds, offering a sustainable solution for decontamination .

Case Studies

-

Coffee Contamination :

A systematic review indicated that coffee beans are commonly contaminated with OTA. The prevalence of OTA in coffee varies significantly by region, with some areas showing contamination levels exceeding safety thresholds set by regulatory bodies . This highlights the importance of monitoring and controlling OTA levels in coffee production. -

Pork Products :

Studies have shown that pork products can accumulate OTA when animals are fed contaminated grains. The presence of OTA in pork poses a risk to human consumers who may ingest this mycotoxin through meat consumption . Regulatory measures are being discussed to limit OTA levels in animal feed. -

Cereal Products :

Cereal grains are another significant source of OTA exposure for humans. Research indicates that certain storage conditions can exacerbate the growth of mold producing OTA, leading to higher contamination rates in cereals consumed worldwide .

生化分析

Biochemical Properties

Ochratoxin A interacts with several biomolecules, including enzymes and proteins, influencing biochemical reactions. It is a pentaketide derived from the dihydrocoumarins family coupled to β-phenylalanine . The molecule can have several toxicological effects such as nephrotoxic, hepatotoxic, neurotoxic, teratogenic, and immunotoxic .

Cellular Effects

Ochratoxin A has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting protein synthesis and energy production, inducing oxidative stress, DNA adduct formation, as well as apoptosis/necrosis and cell cycle arrest . It also affects cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is known to block the translation process by competitive inhibition of the phenylalanine t-RNA synthetases in eukaryotic cells .

Temporal Effects in Laboratory Settings

The effects of Ochratoxin A change over time in laboratory settings. It has been observed that the degradation rate of Ochratoxin A standards could reach 96.50% under UV-B radiation . The molecule’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Ochratoxin A vary with different dosages in animal models. At an irradiation dose of 4.5 kGy, Ochratoxin A production is reduced, while at 6.0 kGy, the growth of Aspergillus ochraceus is completely inhibited . Toxic or adverse effects at high doses have been reported .

Metabolic Pathways

Ochratoxin A is involved in several metabolic pathways. It can be metabolized in the kidney, liver, and intestines through hydrolysis, hydroxylation, lactone-opening, and conjugation . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Ochratoxin A is transported and distributed within cells and tissues. It is absorbed from the stomach and the jejunum without known specific transport mechanisms . It can interact with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

It is known that Ochratoxin A can be found in the cytoplasm and can interact with various cellular components .

准备方法

合成路线和反应条件: 赭曲霉毒素A可以通过一系列化学反应合成,这些反应涉及L-苯丙氨酸与氯代二氢异香豆素衍生物的缩合。合成过程通常包括以下步骤:

二氢异香豆素衍生物的形成: 这一步涉及对合适的先驱体进行氯化,然后进行环化形成二氢异香豆素环。

与L-苯丙氨酸缩合: 然后在酸性条件下将二氢异香豆素衍生物与L-苯丙氨酸缩合形成this compound。

工业生产方法: 由于this compound的毒性,通常不进行工业生产。 它可以从在合适基质上生长的真菌培养物中分离出来。 真菌在受控条件下培养,然后使用有机溶剂提取毒素,并通过色谱技术进行纯化 .

化学反应分析

反应类型: 赭曲霉毒素A会发生几种类型的化学反应,包括:

水解: this compound在酸性或碱性条件下可以水解生成赭曲霉毒素α和L-苯丙氨酸。

氧化: 它可以氧化形成各种羟基化衍生物。

还原: 还原反应可以导致形成二氢this compound。

水解: 使用盐酸或氢氧化钠进行酸性或碱性水解。

氧化: 使用高锰酸钾或过氧化氢等氧化剂。

还原: 使用硼氢化钠等还原剂。

水解: 赭曲霉毒素α和L-苯丙氨酸。

氧化: this compound的羟基化衍生物。

还原: 二氢this compound.

相似化合物的比较

赭曲霉毒素A属于一组相关化合物,包括赭曲霉毒素B和赭曲霉毒素C。这些化合物具有相似的结构,但在毒性和流行率方面有所不同:

赭曲霉毒素B: 缺少this compound中存在的氯原子,毒性较低。

赭曲霉毒素C: this compound的乙酯衍生物,毒性也低于this compound。

This compound因其高毒性和在受污染食品中的广泛存在而具有独特性。

生物活性

Ochratoxin A (OTA) is a mycotoxin primarily produced by certain species of fungi, particularly Aspergillus and Penicillium. It is known for its nephrotoxic, immunosuppressive, teratogenic, and carcinogenic properties. This article provides a detailed examination of the biological activity of OTA, highlighting its mechanisms of toxicity, associated health risks, and findings from various studies.

Mechanisms of Toxicity

1. Oxidative Stress and DNA Damage

OTA induces oxidative stress through the generation of reactive oxygen species (ROS), leading to cellular damage. Studies have shown that OTA treatment in cell cultures increases ROS production in a dose-dependent manner, correlating with elevated levels of malondialdehyde (MDA) and decreased glutathione (GSH) levels . The disruption of the antioxidant system is linked to DNA damage and cell apoptosis.

2. Inhibition of Protein Synthesis

Research indicates that OTA can inhibit protein synthesis in cells. This inhibition may contribute to its nephrotoxic effects, as it disrupts normal cellular functions essential for maintaining kidney health .

3. Genotoxicity

OTA has been classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC). Animal studies have demonstrated that OTA can cause tumors in multiple organs, including the liver and kidneys . The mechanism involves bioactivation leading to DNA adduct formation, which can initiate carcinogenesis.

Health Risks Associated with OTA

OTA is implicated in several health conditions, particularly:

- Balkan Endemic Nephropathy (BEN) : This condition is characterized by renal failure and is believed to be linked to chronic exposure to OTA through contaminated food sources .

- Hepatocellular Carcinoma (HCC) : A case-control study found significantly higher serum levels of OTA in HCC patients compared to healthy controls, suggesting a strong association between OTA exposure and liver cancer .

Case Study 1: Hepatocellular Carcinoma

A study involving 61 participants showed that 82% of HCC patients had detectable levels of OTA in their serum compared to only 32% in healthy controls. The odds ratio indicated that HCC was 9.8 times more frequent in those exposed to OTA .

Case Study 2: Balkan Endemic Nephropathy

Research has linked OTA exposure to BEN through dietary sources such as cereals and grains contaminated with mycotoxins. Histopathological examinations revealed similar renal damage patterns in both humans and animal models exposed to OTA .

Summary of Research Findings

| Study | Findings | Health Implications |

|---|---|---|

| Shin et al. (2023) | Increased ROS generation and oxidative stress in Hep2G cells treated with OTA | Suggests potential for DNA damage and cell apoptosis |

| Domijan et al. (2023) | Protein carbonylation observed in rat liver following OTA exposure | Indicates cellular damage mechanisms |

| Kuiper-Goodman et al. (2010) | Risk assessment suggested stricter TDI for OTA based on nephrotoxic effects | Highlights public health concerns |

属性

IUPAC Name |

2-[(5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl)amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO6/c1-10-7-12-14(21)9-13(17(23)16(12)20(27)28-10)18(24)22-15(19(25)26)8-11-5-3-2-4-6-11/h2-6,9-10,15,23H,7-8H2,1H3,(H,22,24)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWQKHEORZBHNRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | OCHRATOXIN A | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20805 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30859321 | |

| Record name | N-(5-Chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-7-carbonyl)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30859321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ochratoxin a is a white crystalline powder. (NTP, 1992), Solid with a green fluorescence; [Merck Index] Faintly yellow powder; [MSDSonline] | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | OCHRATOXIN A | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20805 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | Ochratoxin A | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6421 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), As acid, moderately soluble in organic solvents (eg. chloroform, ethanol, methanol, xylene), The sodium salt is soluble in water. | |

| Details | DHHS/NIEHS; Seventh Annual Rpt on Carcinogens Summary p. 310 (1994) | |

| Record name | OCHRATOXIN A | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20805 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | DHHS/NIEHS; Seventh Annual Rpt on Carcinogens Summary p. 310 (1994) | |

| Record name | OCHRATOXIN A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4305 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Ochratoxin A (OTA) is a widespread mycotoxin contaminating feed and food. Besides its potent nephrotoxicity, OTA also affects the immune system. /Investigators/ demonstrate here a role for Bcl-x(L) in OTA-induced apoptosis in human lymphocytes. In particular, human peripheral blood lymphocytes and the human lymphoid T cell line, Kit 225 cells, underwent apoptosis in a time- and dose-dependent manner. This apoptosis was inhibited by z-VAD.fmk, suggesting that caspases were responsible for the induction of apoptosis. Moreover, OTA triggered mitochondrial transmembrane potential (Deltachim) loss and caspase-9 and caspase-3 activation. Interestingly, Bcl-x(L) protein expression was decreased by OTA treatment, whereas Bcl-2 protein level was not affected. Down-regulation of bcl-x(L) mRNA was not observed in cells treated with OTA. Overexpression of Bcl-x(L) in Kit 225 cells protected them against mitochondrial perturbation and retarded the appearance of apoptotic cells. Taken together, /the/ data indicate that mitochondria are a central component in OTA-induced apoptosis and that the loss of Bcl-x(L) may participate in OTA-induced cell death., Kidney samples of male Fischer 344 (F-344) rats fed a carcinogenic dose of OTA over 7 days, 21 days and 12 months were analyzed for various cell signaling proteins known to be potentially involved in chemical carcinogenicity. OTA was found to increase the phosphorylation of atypical-PKC. This was correlated with a selective downstream activation of the MAP-kinase extracellular regulated kinases isoforms 1 and 2 (ERK1/2) and of their substrates ELK1/2 and p90RSK. Moreover, analysis of effectors acting upstream of PKC indicated a possible mobilization of the insulin-like growth factor-1 receptor (lGFr) and phosphoinositide-dependent kinase-1 (PDK1) system. An increased histone deacetylase (HDAC) enzymatic activity associated with enhanced HDAC3 protein expression was also observed. These findings are potentially relevant with respect to the understanding of OTA nephrocarcinogenicity. HDAC-induced gene silencing has previously been shown to play a role in tumor development. Furthermore, PKC and the MEK-ERK MAP-kinase pathways are known to play important roles in cell proliferation, cell survival, anti-apoptotic activity and renal cancer development., Ochratoxin A (OTA) is a ubiquitous fungal metabolite with nephrotoxic, carcinogenic, and apoptotic potential. Although the toxic effects of OTA in various cell types are well characterized, it is not known whether OTA has an effect on stem cell differentiation. In this study, we demonstrate that OTA inhibits adipogenesis in human adipose tissue-derived mesenchymal stem cells, as indicated by decreased accumulation of intracellular lipid droplets. Further, OTA significantly reduces expression of adipocyte-specific markers, including peroxisome proliferator-activated receptor-gamma (PPAR-gamma), CCAAT enhancer binding protein-alpha (C/EBP-alpha), lipoprotein lipase (LPL), and adipocyte fatty acid-binding protein (aP2). At the molecular level, OTA phosphorylates PPAR-gamma2 through extracellular signal-related kinase activation and inhibits PPAR-gamma activity. /Investigators/ also found that treatment with the mitogen-activated protein kinase kinase inhibitor, PD98059, significantly blocked the OTA-induced inhibition of adipogenesis. /The/ results indicate that OTA suppresses adipogenesis in an extracellular signal-related kinase-dependent manner. Taken together, our results suggest a novel effect of OTA on adipocyte differentiation in human adipose tissue-derived mesenchymal stem cells and the possibility that OTA might affect the differentiation of other types of stem cells., The mechanism of action (MOA) for OTA renal carcinogenicity is a controversial issue. In 2005, direct genotoxicity (covalent DNA adduct formation) was proposed as a MOA for OTA-mediated carcinogenicity. At that time, inconsistent results had been published on OTA genotoxicity/mutagenicity, and conclusive evidence for OTA-mediated DNA adduction had been lacking. In this update, published data from the past 6-7 years are presented that provide new hypotheses for the MOA of OTA-mediated carcinogenicity. While direct genotoxicity remains a controversial issue for OTA, new findings provide definitive results for the mutagenicity of OTA in the target tissue (outer medulla) of male rat kidney that rules out oxidative DNA damage. These findings, coupled with /the authors/ efforts /to/ provide new structural evidence for DNA adduction by OTA, has strengthened the argument for involvement of direct genotoxicity in OTA-mediated renal carcinogenesis. This MOA should be taken into consideration for OTA human risk assessment., For more Mechanism of Action (Complete) data for OCHRATOXIN A (14 total), please visit the HSDB record page. | |

| Details | PMID:22054007, Pfohl-Leszkowicz A, Manderville RA; Chem Res Toxicol 25 (2): 252-62 (2012) | |

| Record name | OCHRATOXIN A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4305 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from xylene ... exhibits green fluorescence | |

CAS No. |

303-47-9 | |

| Record name | OCHRATOXIN A | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20805 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | OCHRATOXIN A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201422 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | OCHRATOXIN A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221991 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (R)-N-((5-chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo-1H-benzo[c]pyran-7-yl)carbonyl)-3-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.586 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCHRATOXIN A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4305 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

336 °F (NTP, 1992), 169 °C ... Also frequently reported as 90 °C from benzene (one mole of benzene of crystallization) | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1254 | |

| Record name | OCHRATOXIN A | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20805 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1254 | |

| Record name | OCHRATOXIN A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4305 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。